1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid
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Overview
Description
1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid is a complex organic compound with the molecular formula C9H8O7 It is characterized by a fused ring structure that includes a furan ring and a cyclopentane ring, both of which are functionalized with carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then subjected to oxidation and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or quinones, while reduction can produce diols or alcohols .
Scientific Research Applications
1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A similar compound with a furan ring and two carboxylic acid groups, used in the production of bio-based polymers.
Cyclopentane-1,2-dicarboxylic anhydride: Another related compound with a cyclopentane ring and two carboxylic acid groups, used in organic synthesis.
Uniqueness
1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,3-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-4,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O7/c10-6(11)2-1-3-5(4(2)7(12)13)9(15)16-8(3)14/h2-5H,1H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLWPKBTIZNGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C(=O)O)C(=O)O)C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20710538 |
Source
|
Record name | 1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15102-22-4 |
Source
|
Record name | 1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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